Acetic acid;2-pentylcyclopent-2-en-1-ol

Description

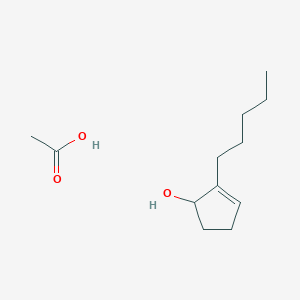

Acetic acid;2-pentylcyclopent-2-en-1-ol is a chemical compound comprising acetic acid esterified with 2-pentylcyclopent-2-en-1-ol. This ester combines a cyclopentene ring substituted with a pentyl group and an alcohol moiety, which is acetylated. The molecular formula is inferred as C₁₂H₂₀O₂, with a molecular weight of 212.29 g/mol. Structurally, the cyclopentene ring introduces steric constraints and conjugation, influencing reactivity and stability. Such esters are often studied for their applications in fragrances, flavorings, and organic synthesis .

Properties

CAS No. |

108056-54-8 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

acetic acid;2-pentylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C10H18O.C2H4O2/c1-2-3-4-6-9-7-5-8-10(9)11;1-2(3)4/h7,10-11H,2-6,8H2,1H3;1H3,(H,3,4) |

InChI Key |

GOLSHMGDQYPPJG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CCCC1O.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with acetic acid;2-pentylcyclopent-2-en-1-ol:

Key Differences in Reactivity and Stability

Ester vs. Ketone Functionality :

- The ester group in this compound undergoes hydrolysis under acidic/basic conditions, yielding acetic acid and 2-pentylcyclopent-2-en-1-ol. In contrast, 2-pentylcyclopent-2-en-1-one (a ketone) is less prone to hydrolysis but may participate in nucleophilic additions .

- Conjugation in the cyclopentene ring stabilizes the molecule, reducing susceptibility to oxidation compared to linear alkenes .

Branched chains (e.g., 3-methylpent-2-enyl acetate) lower melting points and alter volatility, impacting fragrance profiles .

Synthetic Pathways :

Q & A

Q. What are the established synthetic routes for 2-pentylcyclopent-2-en-1-ol, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation or cyclization of precursor molecules. For example, Pd/C-catalyzed hydrogenation of unsaturated ketones (e.g., 2-pentylcyclopent-2-en-1-one) under controlled hydrogen pressure (1–3 atm) and ethanol solvent yields the target alcohol. Reaction temperature (25–60°C) and catalyst loading (5–10 wt%) critically affect stereoselectivity and yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is the structure of acetic acid derivatives (e.g., 2-(cyclohex-2-en-1-yl)acetic acid) confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation combines NMR, IR, and mass spectrometry. For cyclopentenol-acetic acid hybrids, H NMR reveals proton environments (e.g., cyclopentene protons at δ 5.2–5.8 ppm, hydroxyl at δ 1.5–2.5 ppm). IR confirms carboxylic acid C=O stretches (~1700 cm) and hydroxyl groups (~3200 cm). High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., CHO for 2-pentylcyclopent-2-en-1-ol) .

Q. What analytical techniques are used to assess the purity of acetic acid-containing mixtures in reaction systems?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities. Gas chromatography (GC-FID) with polar columns (e.g., DB-WAX) resolves volatile byproducts. Titration with standardized NaOH (0.1 M) determines free acetic acid content in mixtures, with phenolphthalein as an indicator .

Advanced Research Questions

Q. How can thermodynamic models (e.g., local composition models) predict solvent effects on the solubility of 2-pentylcyclopent-2-en-1-ol?

- Methodological Answer : The Wilson or NRTL models incorporate activity coefficients to predict solubility in binary solvent systems. For instance, in ethanol/water mixtures, non-randomness parameters (α) quantify hydrogen bonding interactions. Experimental validation involves measuring solubility via gravimetry and correlating with computed Gibbs free energy of mixing .

Q. What strategies resolve contradictions in reported biological activities of cyclopentenol derivatives across studies?

- Methodological Answer : Discrepancies often arise from differences in stereochemical purity or assay conditions. Strategies include:

Q. How can computational chemistry (DFT) optimize reaction pathways for synthesizing cyclopentenol-acetic acid conjugates?

- Methodological Answer : Density Functional Theory (B3LYP/6-31G*) calculates transition-state energies for key steps (e.g., esterification or cyclization). Solvent effects are modeled using the PCM approach. For example, optimizing the nucleophilic attack of acetic acid on cyclopentenone intermediates reveals activation barriers (~25 kcal/mol) that guide catalyst selection (e.g., Brønsted acids vs. Lewis acids) .

Q. What experimental designs mitigate byproduct formation during the esterification of 2-pentylcyclopent-2-en-1-ol with acetic acid?

- Methodological Answer :

- Use of Dean-Stark traps to remove water (azeotropic distillation) shifts equilibrium toward ester formation.

- Acid catalysts (e.g., p-toluenesulfonic acid, 1–5 mol%) at 80–100°C enhance reaction rates.

- In situ IR monitoring of carbonyl peaks (1720 cm) tracks esterification progress, enabling timely quenching .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of 2-pentylcyclopent-2-en-1-ol derivatives?

- Methodological Answer :

- Compare minimum inhibitory concentrations (MICs) using identical microbial strains (e.g., ATCC standards).

- Control for solvent effects (e.g., DMSO vs. ethanol) on bioactivity.

- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.